molecular formula C21H21N3O4 B2613225 (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide CAS No. 896371-85-0

(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2613225
CAS No.: 896371-85-0
M. Wt: 379.416
InChI Key: NNFVVGINKOOZST-POHAHGRESA-N
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Description

(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidinone ring, a nitrophenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acrylamide Formation: The acrylamide moiety is introduced through a condensation reaction between an amine and an acrylate ester or acrylamide derivative.

    Nitrophenyl Group Addition: The final step involves the nitration of the phenyl ring, which can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and the development of enzyme inhibitors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxyphenyl group, which may alter its reactivity and biological activity.

Uniqueness

The presence of the nitrophenyl group in (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide imparts unique electronic properties, making it more reactive in certain chemical reactions. This structural feature also influences its biological activity, potentially enhancing its ability to interact with specific molecular targets.

Properties

IUPAC Name

(Z)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-3-7-19(11-15(14)2)23-13-17(12-21(23)26)22-20(25)10-6-16-4-8-18(9-5-16)24(27)28/h3-11,17H,12-13H2,1-2H3,(H,22,25)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFVVGINKOOZST-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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